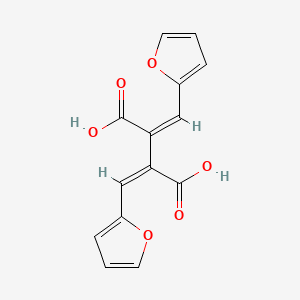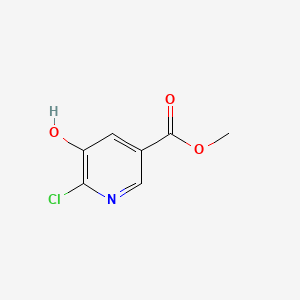
Methyl 6-chloro-5-hydroxynicotinate
概要
説明
Methyl 6-chloro-5-hydroxynicotinate, also known as 6-chloro-5-hydroxy-3-pyridinecarboxylic acid methyl ester, is a chemical compound with the molecular formula C7H6ClNO3 and a molecular weight of 187.58 g/mol . This compound is a derivative of nicotinic acid and features a chloro and hydroxyl group on the pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
科学的研究の応用
Methyl 6-chloro-5-hydroxynicotinate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical agents targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Safety and Hazards
Methyl 6-chloro-5-hydroxynicotinate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity after a single exposure . The respiratory system is identified as a target organ .
準備方法
Synthetic Routes and Reaction Conditions
Methyl 6-chloro-5-hydroxynicotinate can be synthesized through various synthetic routes. One common method involves the chlorination of methyl nicotinate followed by hydroxylation.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions under controlled conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to obtain the desired product .
化学反応の分析
Types of Reactions
Methyl 6-chloro-5-hydroxynicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 6-chloro-5-oxonicotinic acid.
Reduction: Formation of methyl 5-hydroxy-6-nicotinate.
Substitution: Formation of various substituted nicotinates depending on the nucleophile used.
作用機序
The mechanism of action of methyl 6-chloro-5-hydroxynicotinate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways related to inflammation, microbial growth, or other physiological processes. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Methyl 5-chloro-6-hydroxynicotinate: Similar structure but with different positioning of the chloro and hydroxyl groups.
Methyl nicotinate: Lacks the chloro and hydroxyl groups, making it less reactive in certain chemical reactions.
6-chloro-5-hydroxynicotinic acid: Similar structure but without the methyl ester group.
Uniqueness
Methyl 6-chloro-5-hydroxynicotinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and research applications .
特性
IUPAC Name |
methyl 6-chloro-5-hydroxypyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-12-7(11)4-2-5(10)6(8)9-3-4/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIHYBCAMKQMID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60919689 | |
| Record name | Methyl 6-chloro-5-hydroxypyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60919689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91507-30-1 | |
| Record name | Methyl 6-chloro-5-hydroxypyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60919689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
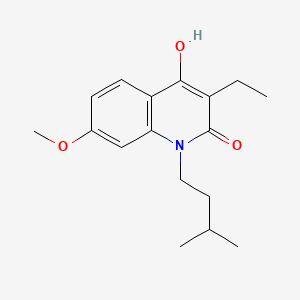
![1-[(5S,6R,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanone](/img/structure/B579806.png)
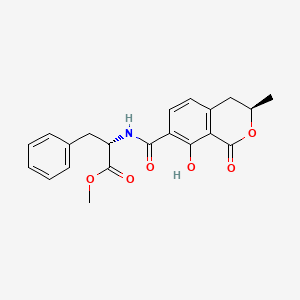


![Acetyl[18]annulene](/img/structure/B579811.png)
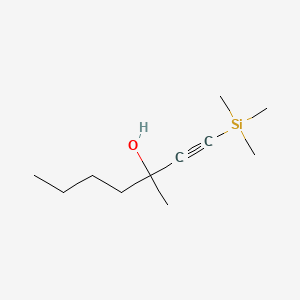
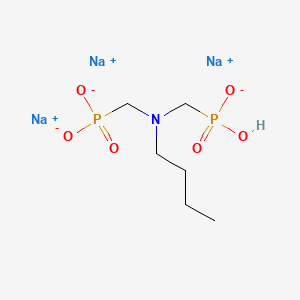
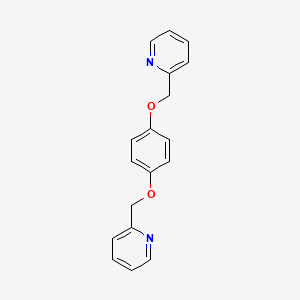
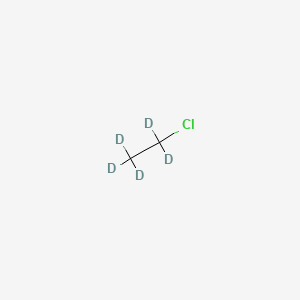
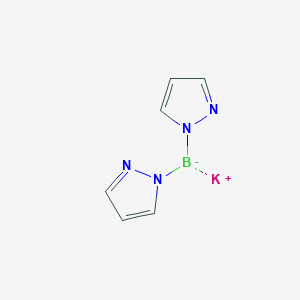
![2-[(Z)-N-hydroxy-C-[2-[hydroxy-[(3E)-3-hydroxyimino-3-(2-hydroxyphenyl)-1-phenylpropyl]amino]-2-phenylethyl]carbonimidoyl]phenol](/img/structure/B579822.png)
![(3S,3aS,5aR,5bR,7aS,11aR,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-2,3,3a,4,5,6,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-7-one](/img/structure/B579823.png)
